molecular formula C21H21BrN2O4 B2605896 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-27-6

3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2605896
CAS No.: 883085-27-6
M. Wt: 445.313
InChI Key: UEAVAJWVWQFVOD-UHFFFAOYSA-N
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Description

3,3'-[(3-Bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a brominated organic compound of significant interest in pharmaceutical and biological research. Its molecular structure, which features a 3-bromophenyl group linked to two substituted dihydropyridinone rings, is characteristic of scaffolds used in the development of novel therapeutic agents. Similar bromophenyl-containing compounds are frequently explored in medicinal chemistry for their potential to inhibit specific protein targets . For instance, structural analogs have been investigated as potent inhibitors of proteins like Mcl-1, a validated target in oncology for the treatment of various cancers, including multiple myeloma, acute myeloid leukemia, and lymphomas . The presence of the bromine atom can be crucial for molecular interactions, such as binding within hydrophobic pockets of protein targets, and also serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions. This allows researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . The compound is closely related to classes of molecules, such as coumarin derivatives, that demonstrate a range of promising biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties . It is supplied as a solid and can be purified using standard techniques such as recrystallization from common laboratory solvent mixtures like methanol and tetrahydrofuran . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-[(3-bromophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAVAJWVWQFVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Br)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Monomeric Pyridinones

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS 6052-75-1): A monomeric precursor to the target compound, featuring hydroxy and methyl substituents. It is commercially available and serves as a building block for more complex derivatives .
  • Compound PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one): Shares a pyridinone core but includes chlorophenyl and amino groups. Demonstrated antifungal activity against C. albicans, highlighting the role of halogenated aromatic moieties in bioactivity .

Dimeric and Bridged Structures

  • Bis(4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)methane (Compound 21): A naphthyridinone dimer linked by a methane group. While structurally distinct from pyridinones, this compound underscores the utility of dimerization in modulating physicochemical properties .

Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Bromophenyl, hydroxy, methyl ~432.3* High lipophilicity (Br influence) -
4-Hydroxy-1,6-dimethylpyridinone Hydroxy, methyl 139.15 Supplier-reported availability
PYR 4-Chlorophenyl, amino, methyl ~355.2* Antifungal activity
Compound 4 () Trifluoromethyl, methoxy - Electron-withdrawing substituents

*Calculated based on structural formulas.

  • Hydroxy vs. Methoxy : Hydroxy groups (target compound) confer acidity and hydrogen-bonding capacity, whereas methoxy groups (e.g., Compound 3 in ) enhance stability against oxidation .

Biological Activity

The compound 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS Number: 883085-27-6) is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₂O₄
  • Molecular Weight : 445.3 g/mol
  • IUPAC Name : 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

The compound features a biphenyl structure with hydroxyl and dimethylpyridinone functionalities, which are crucial for its biological activity.

Antioxidant Activity

Compounds containing hydroxyl groups are often associated with antioxidant properties. The presence of these groups in the structure of 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suggests potential for scavenging free radicals and reducing oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the hydroxyl groups may play a role in:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The pyridinone moiety may interact with various biological receptors, potentially influencing signaling pathways related to inflammation and immune response.

Study on Antimicrobial Efficacy

In a comparative study involving structurally related compounds, it was found that derivatives similar to 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituent in enhancing bioactivity compared to non-brominated analogs.

Investigation of Antioxidant Properties

A recent study evaluated the antioxidant capacity of several pyridinone derivatives. The results indicated that compounds with multiple hydroxyl groups demonstrated higher efficacy in reducing oxidative damage in cellular models. This suggests that 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) may possess similar protective effects.

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